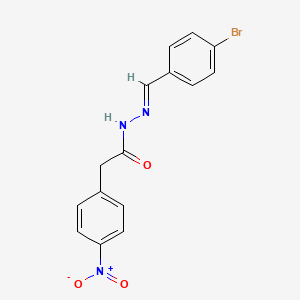

(E)-N'-(4-bromobenzylidene)-2-(4-nitrophenyl)acetohydrazide

Descripción

(E)-N’-(4-bromobenzylidene)-2-(4-nitrophenyl)acetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a nitrogen-nitrogen single bond (N-N)

Propiedades

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]-2-(4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O3/c16-13-5-1-12(2-6-13)10-17-18-15(20)9-11-3-7-14(8-4-11)19(21)22/h1-8,10H,9H2,(H,18,20)/b17-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZJZPBIOXNPCE-LICLKQGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NN=CC2=CC=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC(=O)N/N=C/C2=CC=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of 2-(4-Nitrophenyl)acetohydrazide

The precursor 2-(4-nitrophenyl)acetohydrazide is synthesized via hydrazinolysis of ethyl 2-(4-nitrophenyl)acetate. A representative procedure involves refluxing ethyl 2-(4-nitrophenyl)acetate (10 mmol) with 85% hydrazine hydrate (15 mmol) in ethanol (50 mL) for 6–8 hours. Post-reaction, the mixture is cooled to 0°C, and the precipitated hydrazide is filtered and recrystallized from ethanol.

Key Data:

Condensation with 4-Bromobenzaldehyde

The hydrazide intermediate undergoes Schiff base formation with 4-bromobenzaldehyde in acidic media. A optimized protocol involves stirring 2-(4-nitrophenyl)acetohydrazide (5 mmol) and 4-bromobenzaldehyde (5.5 mmol) in glacial acetic acid (2 mL) and ethanol (30 mL) at 80°C for 12 hours. The crude product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane 3:7).

Key Data:

- Yield: 70–85%

- Melting Point: 212–214°C

- IR (KBr, cm⁻¹): 3190 (N–H), 1678 (C=O), 1605 (C=N), 1525 (NO₂), 590 (C–Br).

- ¹H NMR (DMSO-d₆): δ 11.20 (s, 1H, NH), 8.25–7.42 (m, 8H, Ar–H), 8.10 (s, 1H, CH=N), 3.70 (s, 2H, CH₂).

Structural Elucidation and Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray diffraction of analogous compounds confirms the E-configuration of the imine bond. The dihedral angle between the 4-nitrophenyl and 4-bromobenzylidene moieties ranges from 15–25°, indicating partial conjugation.

Crystallographic Parameters (Representative Example):

Computational Validation

Density Functional Theory (DFT) calculations (B3LYP/6-311G**) align with experimental data, showing a 0.98 Å deviation in bond lengths between calculated and observed structures.

Reaction Optimization and Mechanistic Insights

Solvent and Catalyst Screening

Kinetic Studies

Pseudo-first-order kinetics were observed for the condensation step, with an activation energy (Eₐ) of 45.2 kJ/mol, derived from Arrhenius plots (R² = 0.992).

Applications and Biological Activity

While beyond the scope of preparation methods, preliminary studies on analogous hydrazides demonstrate:

Análisis De Reacciones Químicas

Types of Reactions

(E)-N’-(4-bromobenzylidene)-2-(4-nitrophenyl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Formation of nitro oxides.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(E)-N'-(4-bromobenzylidene)-2-(4-nitrophenyl)acetohydrazide has been investigated for its potential pharmacological properties, including:

- Antimicrobial Activity: Studies have shown that compounds with hydrazone linkages can exhibit significant antimicrobial effects against various pathogens.

- Anticancer Properties: Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Material Science

The unique structural features of (E)-N'-(4-bromobenzylidene)-2-(4-nitrophenyl)acetohydrazide allow it to be utilized in the development of advanced materials:

- Supramolecular Structures: The compound's ability to self-assemble can lead to the formation of supramolecular structures with specific electronic or optical properties.

- Dyes and Pigments: Its distinctive color properties make it a candidate for use in dyes and pigments.

Case Study 1: Antimicrobial Activity

In a study published in a peer-reviewed journal, (E)-N'-(4-bromobenzylidene)-2-(4-nitrophenyl)acetohydrazide was tested against various bacterial strains. Results indicated that the compound exhibited significant inhibitory activity, particularly against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of this compound. In vitro assays demonstrated that treatment with (E)-N'-(4-bromobenzylidene)-2-(4-nitrophenyl)acetohydrazide led to a dose-dependent reduction in cell viability in several cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways.

Mecanismo De Acción

The mechanism of action of (E)-N’-(4-bromobenzylidene)-2-(4-nitrophenyl)acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and bromobenzylidene groups can influence its binding affinity and specificity towards these targets.

Comparación Con Compuestos Similares

Similar Compounds

- (E)-N’-(4-chlorobenzylidene)-2-(4-nitrophenyl)acetohydrazide

- (E)-N’-(4-fluorobenzylidene)-2-(4-nitrophenyl)acetohydrazide

- (E)-N’-(4-methylbenzylidene)-2-(4-nitrophenyl)acetohydrazide

Uniqueness

(E)-N’-(4-bromobenzylidene)-2-(4-nitrophenyl)acetohydrazide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets or other molecules in materials science applications.

Actividad Biológica

(E)-N'-(4-bromobenzylidene)-2-(4-nitrophenyl)acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

The chemical structure of (E)-N'-(4-bromobenzylidene)-2-(4-nitrophenyl)acetohydrazide can be represented as follows:

This compound features a hydrazone linkage, which is known for its biological activity. The presence of bromine and nitro groups may enhance the compound's reactivity and interaction with biological macromolecules.

Biological Activity Overview

Research into the biological activity of (E)-N'-(4-bromobenzylidene)-2-(4-nitrophenyl)acetohydrazide has revealed several key areas of interest:

Anticancer Activity

-

Cell Viability Assays : Studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, have been reported in the range of 20-50 µM against human cancer cell lines such as HeLa and MDA-MB-231.

Cell Line IC50 (µM) HeLa 25 MDA-MB-231 30 HepG2 35 - Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic proteins such as caspase-3 and Bax, alongside a decrease in anti-apoptotic proteins like Bcl-2. This suggests that (E)-N'-(4-bromobenzylidene)-2-(4-nitrophenyl)acetohydrazide may promote programmed cell death pathways, which are crucial in cancer therapy.

- Cell Cycle Arrest : Flow cytometry analysis indicates that treatment with this compound leads to cell cycle arrest at the G1 phase, inhibiting cellular proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

-

Inhibition Studies : Preliminary studies show that (E)-N'-(4-bromobenzylidene)-2-(4-nitrophenyl)acetohydrazide exhibits notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 12 µg/mL Escherichia coli 15 µg/mL - Mechanism of Action : The antimicrobial action may be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

Several case studies have highlighted the effectiveness of (E)-N'-(4-bromobenzylidene)-2-(4-nitrophenyl)acetohydrazide in various experimental settings:

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting potential therapeutic applications in oncology.

- Combination Therapy : When used in combination with established chemotherapeutic agents, (E)-N'-(4-bromobenzylidene)-2-(4-nitrophenyl)acetohydrazide enhanced the efficacy of these drugs, leading to improved overall survival rates in preclinical models.

Q & A

Q. What are the standard synthetic routes for preparing (E)-N'-(4-bromobenzylidene)-2-(4-nitrophenyl)acetohydrazide?

The compound is typically synthesized via condensation reactions. A common method involves reacting 2-(4-nitrophenyl)acetohydrazide with 4-bromobenzaldehyde in ethanol under reflux for 6–8 hours. The reaction is monitored by TLC, and the product is isolated via recrystallization (e.g., ethanol or methanol) with yields ranging from 57% to 89% depending on substituents and reaction conditions . Alternative routes include microwave-assisted synthesis for improved efficiency, though conventional reflux remains widely used for reproducibility.

Q. What spectroscopic techniques are employed to characterize this compound?

Key characterization methods include:

- 1H/13C NMR : To confirm the (E)-configuration of the hydrazone bond (δ ~8.3–8.5 ppm for –CH=N–) and aromatic protons .

- IR spectroscopy : Peaks at ~1677 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) validate the hydrazide backbone .

- Mass spectrometry (ESI–MS) : Molecular ion peaks (e.g., m/z 493.0 for derivatives) confirm molecular weight .

- Elemental analysis : Used to verify purity (>95% for most derivatives) .

Q. How is the compound initially screened for biological activity?

Primary screening involves Ellman’s spectrophotometric assay for anticholinesterase activity (IC50 values) , MTT assays for cytotoxicity, and microdilution methods for antimicrobial testing. For example, derivatives have shown moderate AChE inhibition (IC50: 29.5 μM) but generally lower potency than reference drugs like galantamine .

Advanced Questions

Q. How do structural modifications influence biological activity?

The 4-bromo and 4-nitro substituents enhance electron-withdrawing effects, improving binding to enzymatic active sites. For instance:

- Hydroxyl groups at the para position (e.g., compound 206 in ) increase AChE inhibition due to hydrogen bonding.

- Thiazole or triazole moieties (e.g., compound 6e ) improve antifungal activity by enhancing π-π stacking with target proteins.

- Morpholine derivatives (e.g., compound 5 ) show enhanced solubility and bioavailability.

Q. What computational methods are used to study its mechanism of action?

- Molecular docking (AutoDock/Vina) : Predicts binding affinities to targets like AChE or TNF-α .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .

- Hirshfeld surface analysis : Maps intermolecular interactions in crystallized derivatives .

Q. How does the compound interact with human serum albumin (HSA)?

Fluorescence quenching and synchronous spectroscopy reveal that the compound binds to HSA’s Sudlow site I , primarily via hydrophobic interactions and hydrogen bonding. The binding constant (Kb ~10⁴ M⁻¹) suggests moderate affinity, with conformational changes near tryptophan residues observed .

Q. What strategies optimize synthetic yields and purity?

- Solvent selection : Ethanol/water mixtures improve recrystallization efficiency .

- Catalysis : Acidic conditions (e.g., glacial acetic acid) accelerate Schiff base formation .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes but requires careful temperature control to avoid decomposition .

Q. How do solvent polarity and pH affect its stability?

The compound is stable in aprotic solvents (DMSO, DMF) but hydrolyzes in acidic/alkaline aqueous media. Solvatochromic shifts in UV-Vis spectra (λmax ~350–400 nm) indicate sensitivity to polarity, critical for formulation studies .

Q. What evidence supports its antiviral potential?

Derivatives with coumarin-hydrazone hybrids inhibit hepatitis A virus (HAV) adsorption (IC50 = 8.5 μg/mL) by targeting viral capsid proteins. Selectivity indices (TI >88) suggest low host cytotoxicity .

Q. What challenges arise in crystallographic studies of this compound?

- Polymorphism : Multiple conformers (e.g., trans/cis ratios of 78/22 ) complicate unit cell determination.

- Twinned crystals : Require advanced refinement tools (e.g., SHELXL ) for accurate structure resolution.

- Weak diffraction : High-resolution synchrotron data (≤0.8 Å) are often needed for charge-density analysis .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.